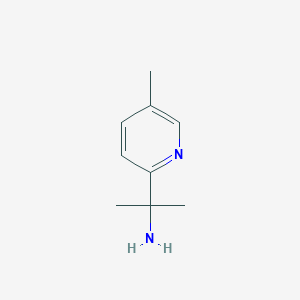

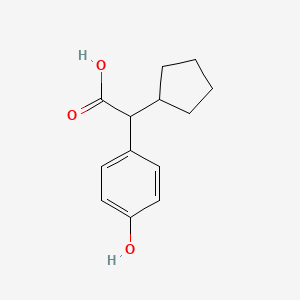

![molecular formula C12H14FNO B7901386 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B7901386.png)

5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]

Descripción general

Descripción

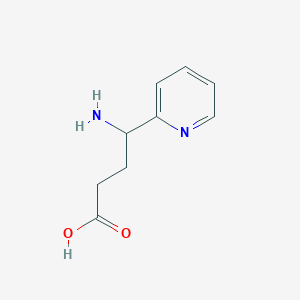

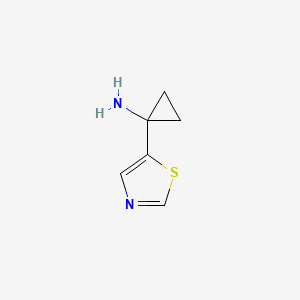

“5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]” is a chemical compound with the molecular formula C12H14FNO . It is a structure of interest in the field of medicinal chemistry due to its potential biological activities .

Synthesis Analysis

The synthesis of spiro compounds like “5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]” often involves complex reactions . For instance, a series of spiro[2benzopyran-1,4’-piperidines] and spiro[2benzofuran-1,4’-piperidines] have been prepared, and their affinity for sigma(1)- and sigma(2)-receptors has been investigated .Molecular Structure Analysis

The molecular structure of “5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]” is characterized by a spirocyclic system, which is a common feature in many biologically active compounds . The spirocyclic system consists of two cyclic structures connected at one atom .Direcciones Futuras

The future research directions for “5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]” could involve further investigation into its biological activities and potential applications in medicinal chemistry. Given its structural similarity to benzofuran derivatives, which have demonstrated a wide range of biological activities, this compound could be a promising candidate for drug development .

Propiedades

IUPAC Name |

5-fluorospiro[3H-1-benzofuran-2,4'-piperidine] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJSCZSRUBMWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC3=C(O2)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

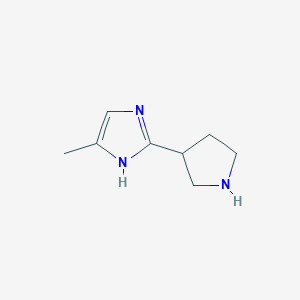

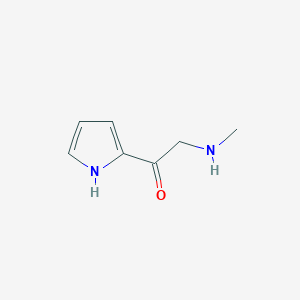

![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)